IC50 Potency Comparison: NMDA Receptor Antagonist 4 vs. Memantine, MRZ 2/579, and Amantadine
NMDA receptor antagonist 4 exhibits an IC50 of 1.93 µM for NMDAR blockade in vitro [1]. This places it at an intermediate potency between memantine (IC50 0.79 µM at human GluN1/GluN2A receptors, -70 mV) [2] and MRZ 2/579 (IC50 1.11 µM at -70 mV in hippocampal neurons) [3], while being approximately 9- to 20-fold more potent than amantadine (IC50 18.6 µM in hippocampal neurons) [4]. Unlike the ultra-potent MK-801 (IC50 ~0.12 µM) [5], NMDA receptor antagonist 4 maintains a moderate affinity profile associated with improved tolerability in animal models.
| Evidence Dimension | Inhibitory potency (IC50) against NMDAR-mediated currents |
|---|---|
| Target Compound Data | IC50 = 1.93 µM (NMDAR, uncompetitive block) |
| Comparator Or Baseline | Memantine: IC50 = 0.79 ± 0.02 µM (human GluN1/GluN2A, -70 mV); MRZ 2/579: IC50 = 1.11 µM (hippocampal neurons, -70 mV); Amantadine: IC50 = 18.6 ± 0.9 µM (hippocampal neurons); MK-801: IC50 ≈ 0.12 µM |
| Quantified Difference | 2.4-fold less potent than memantine; 1.7-fold less potent than MRZ 2/579; 9.6-fold more potent than amantadine |
| Conditions | Patch-clamp electrophysiology; voltage-clamp at -70 mV; recombinant or native NMDARs |
Why This Matters
This potency profile situates NMDA receptor antagonist 4 in a therapeutically relevant window—avoiding the extreme potency and associated toxicity of MK-801 while improving upon the weaker activity of amantadine.
- [1] Turcu AL, et al. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. Eur J Med Chem. 2022 Apr 8;236:114354. View Source
- [2] Gilling KE, et al. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of memantine at human NMDA (GluN1/GluN2A) receptors. Neuropharmacology. 2009;56(5):866-875. View Source
- [3] Parsons CG, et al. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. 1999;38(1):85-108. View Source
- [4] Parsons CG, et al. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Amino Acids. 1999;16(2):165-180. View Source
- [5] Wong EH, et al. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proc Natl Acad Sci USA. 1986;83(18):7104-7108. View Source
